s-Triazole, 5-amino-3-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 5-amino-3-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- typically involves the nitration of ethyl malonate to produce ethyl 2,2-dinitroacetate. This intermediate is then condensed with acetaldehyde in the presence of sodium azide to yield 4-methyl-5-nitro-1,2,3-triazole. Finally, the compound is synthesized through oxidation, esterification, and recomposition .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 5-amino-3-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Scientific Research Applications
s-Triazole, 5-amino-3-(5-nitro-2-furyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and anticancer activities.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of various materials and chemicals
Mechanism of Action
The mechanism of action of s-Triazole, 5-amino-3-(5-nitro-2-furyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
- 5-Amino-3-nitro-1,2,4-triazole
- 4-Amino-5-nitro-1,2,3-triazole
- 5-Nitro-1,2,4-triazole-3-one
Comparison: s-Triazole, 5-amino-3-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other triazoles, it exhibits a different range of activities and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
7532-52-7 |
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Molecular Formula |
C6H5N5O3 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H5N5O3/c7-6-8-5(9-10-6)3-1-2-4(14-3)11(12)13/h1-2H,(H3,7,8,9,10) |
InChI Key |
QCSNLRSZAWODFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NN2)N |
Origin of Product |
United States |
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